molecular formula C7H11N3O2S B12946917 3-(((1H-Pyrazol-3-yl)methyl)amino)thietane 1,1-dioxide

3-(((1H-Pyrazol-3-yl)methyl)amino)thietane 1,1-dioxide

Cat. No.: B12946917
M. Wt: 201.25 g/mol
InChI Key: HFEDCAJWBIDSEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(((1H-Pyrazol-3-yl)methyl)amino)thietane 1,1-dioxide is a heterocyclic compound that features a pyrazole ring and a thietane ring with a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((1H-Pyrazol-3-yl)methyl)amino)thietane 1,1-dioxide typically involves the reaction of a pyrazole derivative with a thietane precursor under specific conditions. One common method involves the nucleophilic substitution reaction where the pyrazole derivative reacts with a thietane sulfone in the presence of a base. The reaction conditions often include solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to moderate heating.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(((1H-Pyrazol-3-yl)methyl)amino)thietane 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Conditions often involve bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(((1H-Pyrazol-3-yl)methyl)amino)thietane 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(((1H-Pyrazol-3-yl)methyl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the thietane ring may contribute to the compound’s overall stability and reactivity. The sulfone group can enhance the compound’s solubility and facilitate its interaction with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-methyl-1H-pyrazole: A related compound with a similar pyrazole ring structure but lacking the thietane and sulfone groups.

    3-Amino-5-methyl-1H-pyrazole: Another pyrazole derivative with different substituents on the pyrazole ring.

Uniqueness

3-(((1H-Pyrazol-3-yl)methyl)amino)thietane 1,1-dioxide is unique due to the presence of both the pyrazole and thietane rings, as well as the sulfone group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

1,1-dioxo-N-(1H-pyrazol-5-ylmethyl)thietan-3-amine

InChI

InChI=1S/C7H11N3O2S/c11-13(12)4-7(5-13)8-3-6-1-2-9-10-6/h1-2,7-8H,3-5H2,(H,9,10)

InChI Key

HFEDCAJWBIDSEZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1(=O)=O)NCC2=CC=NN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.